Regioisomeric Differentiation: 3-Methanesulfonyl vs. 4-Methanesulfonyl Substitution Pattern
The target compound bears the methanesulfonyl group at the 3-position (meta) of the benzamide ring, in contrast to the 4-substituted regioisomer (CAS 886951-93-5). In the benzothiazole N-(phenylsulfonyl)amide PPARα antagonist series, the position of sulfonyl substitution on the benzamide/phenyl ring is a critical determinant of antagonist potency [1]. While direct head-to-head IC50 data for these two regioisomers is not available in publicly accessible literature, the 4-substituted analog has been reported to exhibit IC50 values in the 6–7 μM range against HeLa cervical cancer cells, with associated apoptosis induction via enhanced caspase activity . The 3-substituted target compound is structurally positioned to explore the meta-substitution SAR space, which remains uncharacterized relative to the para analog.
| Evidence Dimension | Regioisomeric substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | 3-methanesulfonyl (meta position) |
| Comparator Or Baseline | 4-methanesulfonyl analog (CAS 886951-93-5); reported HeLa IC50: 6–7 μM; caspase-dependent apoptosis induction |
| Quantified Difference | Positional isomer; quantitative biological activity difference not directly measured in published, accessible data |
| Conditions | Structural comparison; biological data for comparator from HeLa cell cytotoxicity assay |
Why This Matters
For SAR-driven procurement, the 3-substituted compound enables exploration of meta-substitution effects on PPARα antagonism and anti-proliferative activity, a region of chemical space not addressed by the 4-substituted comparator.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, De Filippis B, Fantacuzzi M, Giampietro L, Maccallini C, Amoroso R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011 Aug 15;21(16):4869-4872. doi: 10.1016/j.bmcl.2011.06.028. View Source
